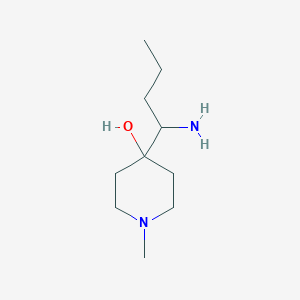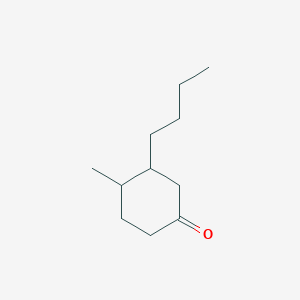
3-Butyl-4-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4-methylcyclohexan-1-one: is an organic compound with the molecular formula C11H20O It is a substituted cyclohexanone, characterized by the presence of a butyl group at the third position and a methyl group at the fourth position on the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated ketone. This process requires the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-4-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic medium.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various nucleophiles, in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: 3-Butyl-4-methylcyclohexanecarboxylic acid.
Reduction: 3-Butyl-4-methylcyclohexanol.
Substitution: Depending on the nucleophile used, various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
Chemistry: 3-Butyl-4-methylcyclohexan-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. It is also used as a solvent and in the formulation of certain products .
Mecanismo De Acción
The mechanism of action of 3-Butyl-4-methylcyclohexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparación Con Compuestos Similares
Methylcyclohexane: A simpler cyclohexane derivative with a single methyl group.
4-Methylcyclohexanone: A related compound with a methyl group at the fourth position but lacking the butyl group.
3-Butylcyclohexanone: Similar to 3-Butyl-4-methylcyclohexan-1-one but without the methyl group at the fourth position.
Uniqueness: this compound is unique due to the presence of both butyl and methyl substituents on the cyclohexane ring.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
3-butyl-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-10-8-11(12)7-6-9(10)2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
BVZZWDLGKSMLQN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CC(=O)CCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
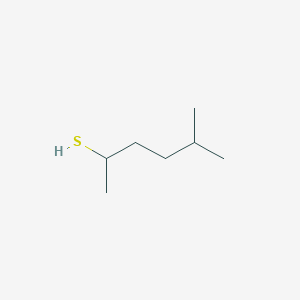
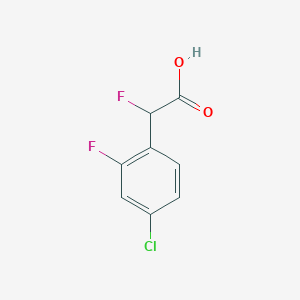
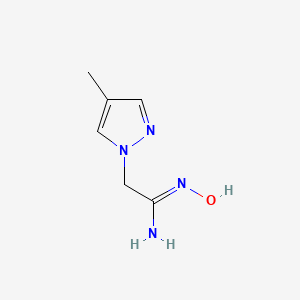
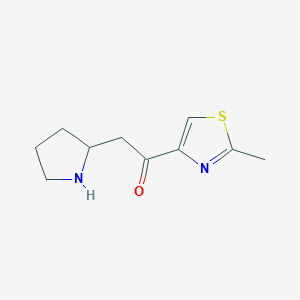
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
![N-[(3,4-dibromophenyl)methyl]cyclopropanamine](/img/structure/B13300900.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13300902.png)
